molecular formula C10H10N2 B7904549 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole

1,2,3,4-Tetrahydropyrrolo[3,4-b]indole

Cat. No.: B7904549
M. Wt: 158.20 g/mol
InChI Key: MICHWNKGSYKDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an indole and a pyrrole ring. It has shown potential in various biological applications, particularly as a selective agonist for cannabinoid receptors .

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole typically involves cyclization reactions. One common method includes the cyclization of Schiff bases using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like t-butoxide (t-BuONa) . The reaction is carried out in inert, proton-free solvents such as tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent . Industrial production methods often involve similar cyclization processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2,3,4-Tetrahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICHWNKGSYKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.